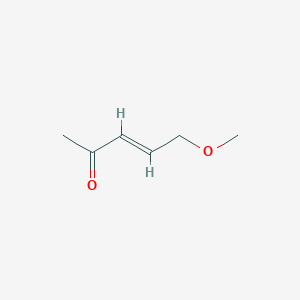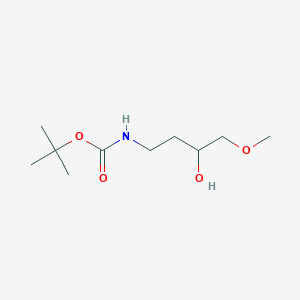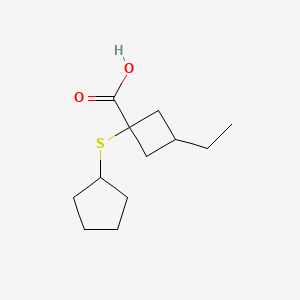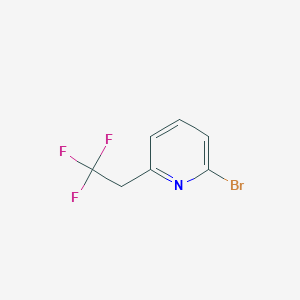![molecular formula C9H10ClF3N2 B13544754 3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine CAS No. 1393532-06-3](/img/structure/B13544754.png)
3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine is an organic compound with the molecular formula C8H8ClF3N2 It is characterized by a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, along with a propan-1-amine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.
Nucleophilic Substitution: The pyridine derivative undergoes nucleophilic substitution with a suitable amine, such as propan-1-amine, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The temperature is maintained between 50-100°C to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine exerts its effects involves interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors. The propan-1-amine side chain allows for hydrogen bonding and electrostatic interactions, facilitating its activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the propan-1-amine side chain, making it less versatile in biological applications.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Used in the synthesis of fungicides and other agrochemicals.
Uniqueness
3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a propan-1-amine side chain makes it particularly useful in medicinal chemistry for the development of novel therapeutic agents.
Propiedades
Número CAS |
1393532-06-3 |
|---|---|
Fórmula molecular |
C9H10ClF3N2 |
Peso molecular |
238.64 g/mol |
Nombre IUPAC |
3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-8-6(2-1-3-14)4-7(5-15-8)9(11,12)13/h4-5H,1-3,14H2 |
Clave InChI |
IAJRJUUPPWEPDW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1CCCN)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)



![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)
![rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13544735.png)
![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)



